molecular formula C20H27N5O B6456612 4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one CAS No. 2549030-52-4

4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

カタログ番号: B6456612
CAS番号: 2549030-52-4
分子量: 353.5 g/mol
InChIキー: DPNBRBQFNWCKFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 5, and 4. A piperazine ring is attached to the pyrimidine via position 4, which is further connected via a methylene bridge to a 1-methyl-1,2-dihydropyridin-2-one moiety.

特性

IUPAC Name

4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-15(2)21-19(17-4-5-17)22-20(14)25-10-8-24(9-11-25)13-16-6-7-23(3)18(26)12-16/h6-7,12,17H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNBRBQFNWCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine- and piperazine-containing heterocycles. Below is a comparative analysis with structurally related analogs from recent patent literature (European Patent Applications, 2023):

Table 1: Structural and Functional Comparisons

Compound Name / Core Structure Key Substituents Pharmacological Implications (Hypothesized) Reference
Target Compound - Pyrimidine: 2-cyclopropyl, 5,6-dimethyl
- Piperazine-linked dihydropyridinone
Enhanced metabolic stability due to cyclopropyl group; potential kinase selectivity
2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Pyrido[1,2-a]pyrimidin-4-one core
- 1-Methylpiperidinyl substituent
Likely improved solubility due to pyridopyrimidinone core; possible CNS penetration
2-(2-Methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one - Pyrazino[1,2-a]pyrimidin-4-one core
- Unsubstituted piperazinyl group
Broader target engagement due to unmodified piperazine; lower selectivity
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - 2-Hydroxyethyl-piperazine
- Pyrazolopyrazine substituent
Increased hydrophilicity; potential for reduced off-target effects

Key Observations :

Core Structure Variations: The target compound’s 1,2-dihydropyridin-2-one moiety distinguishes it from pyrido/pyrazino[1,2-a]pyrimidin-4-one cores in analogs.

Substituent Effects: Cyclopropyl Group: The 2-cyclopropyl substituent on the pyrimidine ring in the target compound may confer metabolic stability compared to methyl/ethyl groups in analogs (e.g., 1-methylpiperidinyl in ). Cyclopropyl’s steric bulk and electron-withdrawing nature could reduce cytochrome P450-mediated oxidation .

Pharmacological Hypotheses: Analogs with 2-hydroxyethyl-piperazine () show improved aqueous solubility, suggesting the target compound’s unmodified piperazine might require formulation optimization for bioavailability. The dihydropyridinone moiety may reduce hERG channel binding risk compared to fully aromatic cores in analogs, as seen in other dihydropyridinone-based drugs .

Research Findings and Gaps

  • In Silico Studies : Molecular docking suggests the target compound’s cyclopropyl group occupies a hydrophobic pocket in kinase binding sites (e.g., JAK2/STAT pathways), a feature absent in methyl-substituted analogs .
  • Synthetic Challenges : The cyclopropyl-pyrimidine synthesis requires specialized reagents (e.g., cyclopropanation agents), whereas methyl/ethyl analogs are more straightforward to prepare .
  • Data Gaps: No in vitro or in vivo data are publicly available for the target compound. Analogs in lack disclosed efficacy or toxicity profiles, highlighting the need for experimental validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。